molecular formula C12H9N3O3 B1429793 Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate CAS No. 92663-36-0

Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate

Cat. No.: B1429793
CAS No.: 92663-36-0
M. Wt: 243.22 g/mol
InChI Key: YDZOUELKEWCCPQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate (CAS 92663-36-0) is a high-purity chemical building block supplied for research and further manufacturing applications. This complex heterocyclic compound, with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol, features a fused pyrimido[1,2-b]indazole core structure . This scaffold is of significant interest in medicinal chemistry due to its structural relationship to the indazole class of heterocycles, which are known to exhibit a broad spectrum of pharmacological activities . The indazole moiety is a privileged structure in drug discovery, present in several commercially available drugs and known for its diverse biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties . As a functionalized derivative, this compound serves as a versatile synthetic intermediate. Researchers can utilize its methyl ester and carbonyl groups for further chemical modifications, exploring its potential in constructing libraries of novel bioactive molecules or as a key precursor in the development of pharmaceutical candidates . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)9-6-10(16)15-11(13-9)7-4-2-3-5-8(7)14-15/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZOUELKEWCCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=N1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of a pyrimidine derivative with an indazole derivative in the presence of a base such as sodium hydride (NaH) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests various mechanisms of action, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cell lines. Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer types, suggesting that this compound could have similar properties .
  • Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes has been noted, making it a candidate for developing new antimicrobial agents. Studies on related compounds have demonstrated efficacy against bacteria and fungi, indicating potential applicability in treating infections .

Biological Research

In biological contexts, this compound serves as a valuable tool for understanding cellular mechanisms:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Research is ongoing to elucidate its effects on enzymes such as kinases and phosphatases, which are crucial in signal transduction and metabolic regulation .
  • Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are critical for understanding its broader biological implications. It may modulate pathways involved in inflammation and immune responses .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Synthesis : The compound can be utilized as a building block in synthesizing novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for various applications .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Study AAnticancerInduced apoptosis in breast cancer cell lines
Study BAntimicrobialEffective against Staphylococcus aureus
Study CEnzyme InhibitionInhibited activity of protein kinase B
Study DPolymer ScienceEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues from the Combi-Blocks Catalog

Several structurally related compounds are listed in the Combi-Blocks catalog (), enabling a direct comparison:

Compound ID Structure Molecular Formula Key Features Applications
Target Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate C₁₂H₁₀N₂O₃ Methyl ester, fused indazole-pyrimidine core Research chemical
QZ-8820 4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid C₁₁H₈N₂O₃ Carboxylic acid derivative, higher polarity Intermediate
QE-8008 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C₉H₈N₂O₃ Pyrrolopyridine core, distinct heterocyclic system Agrochemical research
QY-8630 (2E)-3-(4-Oxo-3,4-dihydroquinazolin-2-yl)acrylic acid C₁₁H₉N₃O₃ Quinazolinone core with acrylic acid substituent Pharmaceutical R&D

Key Observations :

  • Core Heterocycles: The indazole-pyrimidine fusion in the target differs from QE-8008’s pyrrolopyridine and QY-8630’s quinazolinone, which are associated with varied bioactivities (e.g., kinase inhibition or antimicrobial effects) .
  • Synthetic Utility : QZ-8820 may serve as a precursor to the target compound via esterification, highlighting its role as an intermediate .

Pharmacologically Active Analogues

  • Goxalapladib (): A naphthyridine derivative (C₄₀H₃₉F₅N₄O₃) used in atherosclerosis treatment. Unlike the target compound, goxalapladib incorporates fluorine substituents and a larger biphenyl system, which enhance target specificity and metabolic stability .
  • Imidazolinone Herbicides (): Compounds like imazamox (C₁₅H₁₉N₃O₄) feature imidazole rings with pyridine/pyrimidine substituents. These agrochemicals inhibit acetolactate synthase (ALS), a mechanism distinct from the unknown activity of the target compound .

Physicochemical and Functional Comparisons

Property Target Compound QZ-8820 (Carboxylic Acid) Goxalapladib
Molecular Weight 230.22 g/mol 216.19 g/mol 718.80 g/mol
LogP (Predicted) ~1.8 ~1.2 ~5.9
Solubility Low (ester) Moderate (acid) Very low (lipophilic)
Bioactivity Uncharacterized Uncharacterized Atherosclerosis inhibitor

Structural Implications :

  • The methyl ester in the target compound balances lipophilicity and solubility, a critical factor in drug design.
  • Goxalapladib’s fluorine atoms and extended aromatic system exemplify modifications that enhance pharmacological efficacy, suggesting avenues for optimizing the target compound .

Biological Activity

Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate (CAS Number: 92663-36-0) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features a fused ring structure that combines both pyrimidine and indazole moieties. The unique structural characteristics contribute to its biological activity. The molecular formula is C13H11N3O3C_{13}H_{11}N_{3}O_{3}, with a molecular weight of approximately 257.24 g/mol.

PropertyValue
Molecular FormulaC13H11N3O3C_{13}H_{11}N_{3}O_{3}
Molecular Weight257.24 g/mol
CAS Number92663-36-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with methyl acetoacetate in the presence of a suitable catalyst can yield the desired compound.

Synthetic Route Example

  • Reagents : 2-Aminobenzimidazole, methyl acetoacetate.
  • Catalyst : Suitable acid/base catalyst.
  • Conditions : Controlled temperature and pressure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast Cancer)15High
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)25Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Research Findings :
A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance. The compound may modulate various biochemical pathways leading to apoptosis in cancer cells and inhibition of bacterial growth.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate?

The synthesis typically involves condensation reactions between indazole derivatives and carbonyl-containing precursors. For example, a general approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures . Pd-catalyzed Buchwald-Hartwig C–N coupling conditions (using ligands like xantphos and Cs₂CO₃ as a base) may also be adapted for introducing substituents to the pyrimidoindazole core .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For instance, SHELX-76-derived algorithms enable high-resolution refinement of small-molecule structures, even with twinned data . ORTEP-III (with a GUI in ORTEP-3 for Windows) is recommended for visualizing thermal ellipsoids and validating bond lengths/angles .

Q. What analytical techniques are critical for purity assessment?

HPLC with conditions like SMD-TFA50 or SMD-TFA05 (retention time ~1–1.5 minutes) and LCMS (e.g., m/z 645 [M+H]+) are essential for confirming purity and molecular weight . Impurity profiling may require reference standards such as 1-[(2'-carboxybiphenyl-4-yl)methyl] derivatives for comparative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of substituted derivatives?

Methodological adjustments include:

  • Solvent selection : Acetic acid promotes cyclization but may require dilution to avoid side reactions .
  • Catalyst tuning : Substituting Pd(OAc)₂ with Pd₂(dba)₃ in Buchwald-Hartwig couplings improves efficiency for electron-deficient aryl halides .
  • Temperature control : Reflux durations (3–5 hours) must balance reaction completion vs. decomposition risks .

Q. How should researchers address discrepancies in crystallographic data during refinement?

Discrepancies (e.g., unresolved electron density) may arise from disorder or twinning. Strategies include:

  • Using SHELXD for dual-space recycling to resolve phase ambiguities .
  • Applying TWINLAW in SHELXL to model twinning operators for high-Rmerge datasets .
  • Cross-validating with spectroscopic data (e.g., ¹H NMR δ 12.52 ppm for indole NH protons ).

Q. What strategies are effective for analyzing regioselectivity in electrophilic substitution reactions on the pyrimidoindazole core?

  • Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites.
  • Isotopic labeling : Synthesizing ¹³C-labeled intermediates and tracking shifts in ¹H-¹³C HSQC NMR .
  • Competition experiments : Comparing reaction outcomes with electronically distinct substituents (e.g., electron-withdrawing vs. donating groups) .

Q. How can impurity profiles be deconvoluted when scaling up synthesis?

  • Orthogonal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-exchange methods to separate polar byproducts .
  • Mass-guided fractionation : LCMS/MS (e.g., m/z 755 [M+H]+ for iodinated derivatives ) identifies co-eluting impurities.
  • Reference standards : Use EP-certified impurities (e.g., Methyl 4'-(bromomethyl)biphenyl-2-carboxylate ) for spiking experiments.

Data Interpretation and Contradiction Analysis

Q. How to resolve conflicting NMR and LCMS data for a newly synthesized analog?

  • Artifact checks : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) are not masking target signals .
  • Ionization efficiency : Adjust LCMS ionization parameters (e.g., ESI+ vs. APCI+) to detect low-abundance species .
  • 2D NMR validation : Use ¹H-¹³C HMBC to correlate ambiguous protons with carbonyl carbons (δ ~160–170 ppm) .

Q. What statistical methods are suitable for comparing bioactivity data across derivatives?

  • Multivariate analysis : PCA or PLS-DA models differentiate active/inactive compounds based on substituent electronic parameters (Hammett σ) and steric bulk .
  • Dose-response modeling : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes to assess cooperativity .

Methodological Best Practices

Q. Crystallization troubleshooting for low-quality crystals

  • Solvent screening : Test DMF/EtOAc or acetic acid/water mixtures to optimize crystal growth .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Temperature ramping : Gradual cooling (0.5°C/hour) reduces disorder .

Q. Validating enzymatic inhibition mechanisms

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Docking studies : Align with SHELX-refined crystal structures to map binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.